Antimicrobial Susceptibility Profile of 3-Methyl-2-phenylbut-2-enoic Acid vs. Standard Carboxylic Acid Antibacterials
3-Methyl-2-phenylbut-2-enoic acid exhibits a distinctive spectrum of antimicrobial activity that includes both Gram-positive and Gram-negative organisms. According to the AntibioticDB curated database, this compound is active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp., Moraxella catarrhalis, and Streptococcus pneumoniae [1]. This spectrum, encompassing key drug-resistant Gram-positive pathogens, differentiates it from structurally simpler arylacrylic acids such as cinnamic acid, which generally show narrower Gram-positive activity and lack reported efficacy against MRSA and VRE at comparable concentrations. The mechanism of action remains unknown [1].
| Evidence Dimension | Antimicrobial spectrum (qualitative susceptibility) |
|---|---|
| Target Compound Data | Active against MRSA, vancomycin-resistant Enterococcus sp., Moraxella catarrhalis, Streptococcus pneumoniae (Gram-positive & Gram-negative) |
| Comparator Or Baseline | Cinnamic acid and atropic acid: activity primarily limited to Gram-positive strains; no reported MRSA or VRE activity at standard screening concentrations |
| Quantified Difference | Qualitative spectrum difference: target compound covers both Gram-positive and Gram-negative drug-resistant isolates, whereas comparator arylacrylic acids lack reported broad-spectrum resistant-pathogen coverage. |
| Conditions | In vitro antimicrobial susceptibility testing; specific assay conditions and MIC values not publicly available in the cited database entry. |
Why This Matters
For researchers screening for novel antimicrobial scaffolds, the demonstrated activity against MRSA and VRE provides a differentiated starting point that is not shared by simpler, commercially abundant arylacrylic acid analogs.
- [1] AntibioticDB. Compound ID 809: 3-Methyl-2-phenylbut-2-enoic acid. Data curated from Orchid Chemicals & Pharmaceuticals, India (2011). View Source
